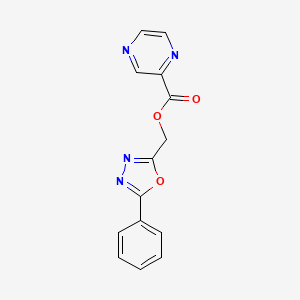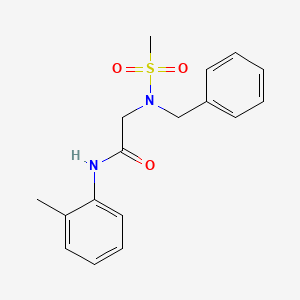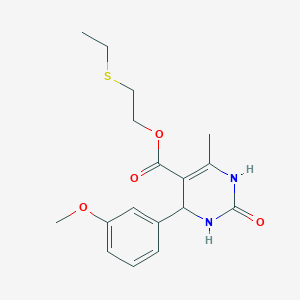![molecular formula C17H23N5O5 B5185312 ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5185312.png)
ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate is a chemical compound synthesized and studied for its various chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds often involves total synthesis and reactions with acetic anhydride to produce acetylated products. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and reacted with acetic anhydride to yield acetylated products, studied using techniques like HPLC, X-ray, FT-IR, NMR, and MS (Kusakiewicz-Dawid et al., 2007).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using NMR, UV-Vis, FT-IR, and Mass spectroscopy. For instance, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was analyzed using these techniques, supplemented by DFT and AIM studies (Singh et al., 2013).
Chemical Reactions and Properties
The chemical reactions of related compounds often involve acetylation and the formation of derivatives. For example, the synthesis of novel piperazine derivatives through cyclo condensation demonstrated specific reactions leading to products with significant antimicrobial properties (Rajkumar et al., 2014).
Physical Properties Analysis
The physical properties of similar compounds can be deduced from their molecular structure analyses. For example, the exploration of potential energy surfaces of ethyl-5-acetyl-4-(3′,4′-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate using density functional theory provided insights into its conformational behavior and intramolecular interactions (Abdoli-Senejani et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from quantum chemical calculations and spectroscopic analyses. The synthesis and characterization of similar compounds, such as ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, involved comprehensive spectroscopic and quantum chemical analyses to evaluate their properties (Singh et al., 2013).
Scientific Research Applications
Synthesis and Biological Activity
Compounds containing the structure of ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate have been synthesized and studied for their biological activities. For instance, derivatives of this compound have shown significant antiasthmatic activity. A study highlighted the synthesis of xanthene derivatives containing this structure and their promising role as vasodilators and potential anti-asthmatic agents (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Crystallography and Molecular Structure
Research in crystallography has also utilized derivatives of ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate. A study conducted by Carvalho, Emmerling, and Schneider (2007) focused on the crystallization and molecular structure analysis of a closely related compound, contributing to the understanding of hydrogen bonding and layer formation in these types of molecules (Carvalho, Emmerling, & Schneider, 2007).
Synthetic Methodologies
Several studies have been conducted on developing synthetic methodologies involving compounds related to ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate. McMurry and Richardson (1967) explored reactions involving similar compounds, contributing to the development of novel synthetic routes inorganic chemistry (McMurry & Richardson, 1967).
Pharmacological Studies
Compounds structurally related to ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate have been extensively studied for their pharmacological properties. For instance, Peikov et al. (1995) investigated the synthesis and bronchodilating activity of certain xanthineacetic acid derivatives, contributing to the understanding of their potential medicinal applications (Peikov, Danchev, Zlatkov, Ivanov, & Belcheva, 1995).
Theoretical Studies and Conformation Analysis
Theoretical studies involving molecules with structural similarities to ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-4-piperidinecarboxylate have also been conducted. Abdoli-Senejani, Taherpour, Memarian, and Khosravani (2013) performed a detailed analysis of the potential energy surfaces, conformational behaviors, and optical properties of related compounds, providing insights into their structural and electronic characteristics (Abdoli-Senejani, Taherpour, Memarian, & Khosravani, 2013).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as feed additives, suggesting potential targets could be related to metabolic processes in livestock .
Mode of Action
It’s known that similar compounds can inhibit the oxidation of lipid compounds, thereby preventing the oxidation of biological membranes and protecting cells and tissues within the body .
Biochemical Pathways
This compound is believed to enhance the activity of 6-phosphogluconate in biological membranes, stabilizing cellular structures and membrane proteins to maintain the normal structure and function of cell membrane systems . It also inhibits the oxidation of biological membranes, enhancing the vitality of the liver and other organs, and improving the body’s immune capacity .
Pharmacokinetics
It’s known that similar compounds are soluble in hot ethanol and slightly soluble in water , which could influence its bioavailability.
Result of Action
The compound is known to have a significant growth-promoting effect on livestock, poultry, fish, shrimp, cattle, and sheep . It can improve the daily weight gain of these animals, especially increasing the conception rate of dairy cows, the semen quality of breeding bulls, and the fertilization rate of broiler chickens . It can also inhibit the formation of fat in animals, increasing the lean meat ratio of the carcass .
Action Environment
Environmental factors such as light can affect the stability of this compound, as it gradually darkens when exposed to light . Therefore, it should be stored in a dark place . The compound’s action and efficacy can also be influenced by the animal’s diet, health status, and other environmental factors .
Future Directions
properties
IUPAC Name |
ethyl 1-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5/c1-4-27-16(25)11-5-7-21(8-6-11)12(23)9-22-10-18-14-13(22)15(24)20(3)17(26)19(14)2/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRDQMRLKOYPNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5185234.png)
![2-bromo-N-{3-[(4-tert-butylbenzoyl)amino]phenyl}benzamide](/img/structure/B5185235.png)


![1-(3-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5185246.png)
![2,5-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5185259.png)

![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-{[(2-methoxybenzyl)amino]carbonyl}-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5185275.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5185290.png)


![(2R*,3R*)-3-(dimethylamino)-1'-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5185317.png)
![4-[5-(4-bromophenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5185319.png)
![N-isopropyl-2-(2-phenylethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5185326.png)